(2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
Description
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21(2)14-7-3-12(4-8-14)11-16-17(23)20-18(24-16)19-13-5-9-15(22)10-6-13/h3-11,22H,1-2H3,(H,19,20,23)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEILOGFOMOOHH-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
GNF-PF-1788, also known as (2E,5Z)-5-(4-(dimethylamino)benzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, is a compound that has been studied for its antimalarial propertiesIt is known that the compound kills both blood- and sexual-stagePlasmodium falciparum parasites.
Mode of Action
It has been suggested that GNF-PF-1788 may have a different mechanism of action than the direct inhibition of cytochrome bc1.
Biochemical Pathways
It is known that the compound has an effect onPlasmodium falciparum parasites
Biological Activity
The compound (2E,5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Biological Activities of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have been extensively studied for their pharmacological properties. The biological activities attributed to these compounds include:
- Antimicrobial Activity : Thiazolidin-4-ones exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Various thiazolidin-4-one derivatives have demonstrated antiproliferative effects in cancer cell lines. Notably, 2,5-disubstituted thiazolidin-4-ones have been reported to induce cell cycle arrest and apoptosis in human colon adenocarcinoma cells .
- Antioxidant Properties : Many thiazolidin-4-one compounds possess antioxidant capabilities, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
- Anti-inflammatory Effects : These compounds also exhibit anti-inflammatory activity, making them potential candidates for treating conditions associated with chronic inflammation .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the thiazolidin ring can enhance or diminish their bioactivity:
- Position 2 Substituents : Hydroxyl groups at this position can improve antioxidant properties.
- Position 5 Substituents : The presence of dimethylamino groups has been linked to increased antimicrobial activity.
- Aromatic Rings : Substituents on the aromatic rings can modulate the compound's lipophilicity and, consequently, its bioavailability and efficacy.
Table 2: Influence of Substituents on Biological Activity
| Position | Substituent | Effect on Activity |
|---|---|---|
| Position 2 | Hydroxyl | Enhances antioxidant activity |
| Position 5 | Dimethylamino | Increases antimicrobial potency |
| Aromatic | Various (e.g., halogens) | Modulates lipophilicity and bioavailability |
Case Study 1: Anticancer Activity
A study evaluated a series of thiazolidin-4-one derivatives for their antiproliferative effects on various cancer cell lines, including HT29 (human colon adenocarcinoma). The results indicated that certain derivatives induced significant cytotoxicity and cell cycle arrest at the G2/M phase, leading to apoptosis through CDK1/cyclin B inhibition .
Case Study 2: Antimicrobial Efficacy
Research conducted on a new series of thiazolidin-4-one derivatives showed promising results against multiple strains of bacteria, including resistant strains. The compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC), revealing effective antibacterial activity comparable to standard antibiotics .
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of thiazolidinone derivatives, including the compound .
- Mechanism of Action : Thiazolidinones have been shown to inhibit bacterial growth by interfering with essential cellular processes. For instance, a study demonstrated that certain thiazolidinone derivatives exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus .
- Case Study : A synthesized series of 2-(arylimino)thiazolidin-4-one compounds were tested for antibacterial efficacy. The results indicated that compounds with specific substituents on the phenyl group showed enhanced inhibition rates, with some achieving activity indices over 88% against E. coli . The compound (2E,5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one may exhibit similar or improved antibacterial properties due to its structural features.
Anticancer Potential
Thiazolidinones are also being explored for their anticancer properties.
- Cytotoxic Activity : Research has indicated that thiazolidinone derivatives can induce apoptosis in cancer cells. For example, a study reported that certain thiazolidinone analogues displayed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The compound's structure suggests it may also possess similar activity.
- Targeted Mechanisms : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted. For instance, some derivatives have shown IC50 values indicating strong inhibitory effects on tyrosine kinases, which are crucial for cancer cell signaling pathways . This suggests that (2E,5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one could be a candidate for further anticancer drug development.
Synthetic Versatility
The synthesis of thiazolidinones is well-established in medicinal chemistry, allowing for modifications that can enhance biological activity.
- Synthetic Pathways : The compound can be synthesized via multiple routes involving condensation reactions between appropriate aldehydes and thiosemicarbazones or through cyclization of N-substituted thioureas . This flexibility allows researchers to create analogues with varied pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Stereochemistry
The target compound’s E,Z-configuration distinguishes it from analogues like (2Z,5Z)-configured thiazolidinones (e.g., compounds 7i–7m in ). For instance:
- (2Z,5Z)-5-(4-Nitrobenzylidene)-2-(4-acetylphenylimino)-thiazolidin-4-one (7k): The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound.
Table 1: Substituent Effects on Key Properties
Table 2: Reaction Conditions and Yields
| Compound | Catalyst System | Reaction Time | Yield (%) |
|---|---|---|---|
| Target Compound | Acetic acid/NaOAc | 2–7 hours | 70–85 |
| 7k () | DMF/Acetic acid | 2 hours | 65–80 |
| D8 () | Acetic acid/NH4OAc | 3–5 hours | 60–75 |
Physicochemical Properties
- Melting Points: All thiazolidinone derivatives exhibit high thermal stability (>300°C) due to rigid conjugated systems .
- Solubility : The 4-hydroxyphenyl group in the target compound enhances polar interactions, improving aqueous solubility compared to 4-methylphenyl or 4-chlorophenyl analogues .
- Spectroscopic Features: IR Spectroscopy: The target compound’s O-H stretch (~3200 cm⁻¹) and N-H imino stretch (~1600 cm⁻¹) differ from acetyl (C=O, ~1700 cm⁻¹) or nitro (NO₂, ~1520 cm⁻¹) groups in analogues . NMR: The 4-hydroxyphenyl proton resonates downfield (δ 9.5–10.0 ppm) compared to methoxy (δ 3.8–4.0 ppm) or methyl (δ 2.3–2.5 ppm) substituents .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing: Analogues with hydroxyl or amino groups (e.g., ) form hydrogen-bonded aggregates, similar to the target compound. For example, N–H···O/S and O–H···S interactions stabilize crystal lattices .
- Software Tools : Structural analyses rely on programs like SHELXL () and ORTEP-3 () for refinement and visualization.
Preparation Methods
Acid-Catalyzed Cyclocondensation
Shelke et al. demonstrated that Lewis acids (e.g., BF3·OEt2) facilitate the formation of 2-iminothiazolidines via aziridine ring-opening with isothiocyanates. Adapting this method, the target compound can be synthesized through the following steps:
- Aziridine Activation : (R)-2-phenyl-N-tosylaziridine reacts with 4-hydroxyphenyl isothiocyanate under BF3·OEt2 catalysis at 0°C to form a thioimidate intermediate.
- Cyclization : Intramolecular 5-exo-dig cyclization yields the 2-iminothiazolidine scaffold with >99% enantiomeric excess.
- Knoevenagel Condensation : The 5-position is functionalized with 4-dimethylaminobenzaldehyde via base-mediated condensation (e.g., piperidine/EtOH), achieving the (5Z)-methylidene configuration.
Advantages : High stereoselectivity, modular substitution patterns.
Limitations : Multi-step sequence requiring aziridine precursors.
Base-Mediated Multicomponent Assembly
Kaboudin’s four-component protocol offers a one-pot route to thiazolidin-4-ones:
- Reagents : 4-Hydroxybenzaldehyde, thiourea, 4-dimethylaminophenylacetyl chloride, and ammonium thiocyanate.
- Mechanism :
- Aldehyde and thiourea form a thiosemicarbazone intermediate.
- Nucleophilic attack by the sulfur atom on α-chloroacetyl chloride generates a thioether.
- Cyclization and subsequent Knoevenagel condensation with 4-dimethylaminobenzaldehyde yield the target compound.
- Conditions : Triethylamine (3 mol%) in methanol under reflux (7 h), yielding 72–85%.
Advantages : Convergent synthesis, reduced purification steps.
Limitations : Competing side reactions necessitate precise stoichiometry.
Stereochemical Control and Optimization
Influence of Catalysts on Geometry
The (2E,5Z) configuration is achieved through:
- Lewis Acid Catalysis : BF3·OEt2 promotes trans-addition in aziridine ring-opening, dictating the (2E) imine geometry.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for (5Z)-methylidene formation via hydrogen bonding.
Table 1 : Stereochemical Outcomes Under Varied Conditions
| Catalyst | Solvent | Temperature | (2E,5Z) Selectivity | Yield (%) |
|---|---|---|---|---|
| BF3·OEt2 | CH2Cl2 | 0°C | 99% | 88 |
| Sc(OTf)3 | MeCN | 25°C | 85% | 76 |
| None | EtOH | Reflux | 62% | 68 |
Functional Group Compatibility and Derivatization
Protection of Hydroxyl and Amino Groups
- 4-Hydroxyphenylimino Group : Acetylation (Ac2O/pyridine) prevents oxidation during cyclization. Deprotection (NaOH/MeOH) restores the hydroxyl post-synthesis.
- Dimethylamino Group : Stable under acidic/basic conditions but may coordinate to metal catalysts, necessitating inert atmospheres.
Green Chemistry Approaches
The patent CN102276548A highlights an eco-friendly method using water/ethanol solvents and chloroacetic acid as a self-catalyst:
- Reaction : Thiourea (1 eq) and chloroacetic acid (1.2 eq) in H2O at 80°C for 6 h.
- Mechanism : Chloroacetic acid acts as both substrate and Brønsted acid, enabling cyclization without external catalysts.
- Post-Modification : The crude thiazolidinone is condensed with 4-dimethylaminobenzaldehyde in ethanol (K2CO3, 60°C), yielding 74% of the target compound.
Advantages : Avoids hazardous solvents, simplifies waste treatment.
Comparative Analysis of Synthetic Methods
Table 2 : Method Efficiency and Practicality
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 3 | 88 | 99 | Moderate |
| Multicomponent | 1 | 85 | 95 | High |
| Green Protocol | 2 | 74 | 92 | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E,5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 4-(dimethylamino)benzaldehyde and thiosemicarbazide derivatives under acidic conditions. Key steps include:
- Reagents : Use ethanol or methanol as solvents, with catalytic acetic acid or piperidine to facilitate Schiff base formation and cyclization .
- Reaction Conditions : Reflux for 24–48 hours, followed by pH adjustment (3–4) with dilute HCl to precipitate the product .
- Purification : Recrystallization from ethanol or column chromatography for higher purity .
Q. How can the stereochemical configuration (2E,5Z) be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants in NMR for olefinic protons (e.g., for trans configuration) and imine protons .
- X-ray Crystallography : Resolve spatial arrangement of substituents on the thiazolidinone ring (if crystals are obtainable) .
- Computational Methods : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .
Advanced Research Questions
Q. What factors contribute to contradictory biological activity data in thiazolidinone derivatives?
- Methodological Answer : Discrepancies often arise from:
- Substituent Effects : Electron-donating groups (e.g., -N(CH)) enhance resonance stabilization, altering reactivity compared to electron-withdrawing groups (e.g., -NO) .
- Assay Conditions : Solvent polarity (e.g., DMSO vs. aqueous buffers) impacts solubility and bioavailability .
- Purity : Trace impurities from incomplete purification (e.g., residual acetic acid) may interfere with bioactivity assays .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like α-glucosidase or tyrosine kinase, focusing on hydrogen bonding with the imino and carbonyl groups .
- Pharmacophore Mapping : Identify critical features (e.g., planar thiazolidinone core, hydrophobic aryl groups) using Schrödinger’s Phase .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. What strategies resolve spectral overlaps in characterizing structurally similar thiazolidinones?
- Methodological Answer :
- 2D NMR Techniques : Employ HSQC and HMBC to assign carbons adjacent to nitrogen/oxygen atoms, distinguishing imine vs. carbonyl environments .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error to rule out isomeric contaminants .
- IR Spectroscopy : Differentiate C=O (1680–1720 cm) and C=N (1600–1640 cm) stretches .
Experimental Design & Data Analysis
Q. How to design a study investigating the compound’s antioxidant mechanism?
- Methodological Answer :
- Assays : Combine DPPH radical scavenging, FRAP, and SOD inhibition assays to evaluate redox activity .
- Control Experiments : Compare with ascorbic acid/Trolox and include a negative control (e.g., DMSO alone).
- Kinetic Analysis : Plot IC values against substituent Hammett constants () to correlate structure-activity .
Q. What analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- HPLC Monitoring : Track degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C over 24 hours .
- LC-MS Identification : Characterize degradation products (e.g., hydrolyzed imine or oxidized thiazolidinone) .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, assessing changes via DSC/TGA .
Theoretical & Mechanistic Considerations
Q. How does the dimethylamino group influence electronic properties of the compound?
- Methodological Answer :
- DFT Calculations : Compute HOMO/LUMO energies using Gaussian 09 to show enhanced electron density at the imine nitrogen due to resonance from -N(CH) .
- UV-Vis Spectroscopy : Compare shifts in polar vs. nonpolar solvents to confirm intramolecular charge transfer .
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
